N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, thiophene, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan-2-yl Prop-2-enoyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions to form furan-2-yl prop-2-enoyl chloride.
Amidation Reaction: The furan-2-yl prop-2-enoyl chloride is then reacted with 3-aminoacetophenone in the presence of a base such as triethylamine to form the intermediate N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide): Similar structure but with a quinoline ring instead of thiophene.
(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propyl]prop-2-enamide: Similar structure but with different substituents on the amide group.
Uniqueness
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(9-8-15-6-2-10-23-15)19-13-4-1-5-14(12-13)20-18(22)16-7-3-11-24-16/h1-12H,(H,19,21)(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPFJWXNJTCAY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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